4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of a trifluoromethyl group at the 3-position and two methoxy groups at the 4-position of the aniline structure. Its chemical formula is and it has a molecular weight of approximately 227.21 g/mol. The compound belongs to a class of fluorinated anilines, which are significant in various chemical applications due to their unique electronic properties and reactivity.
The structure of 4-(dimethoxymethyl)-3-(trifluoromethyl)aniline includes:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
The biological activity of 4-(dimethoxymethyl)-3-(trifluoromethyl)aniline has been explored in various studies. It exhibits potential pharmacological properties, particularly in:
Research indicates that modifications to the aniline structure can significantly impact its biological efficacy and selectivity.
The synthesis of 4-(dimethoxymethyl)-3-(trifluoromethyl)aniline typically involves several steps:
4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline has several applications, particularly in:
Interaction studies involving 4-(dimethoxymethyl)-3-(trifluoromethyl)aniline have focused on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the therapeutic potential and optimizing the compound's efficacy.
Several compounds share structural similarities with 4-(dimethoxymethyl)-3-(trifluoromethyl)aniline. Here are some comparable compounds along with their unique features:
These compounds highlight the versatility and unique properties associated with fluorinated anilines, particularly in drug discovery and material science applications.
The electronic structure of 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline is fundamentally governed by the synergistic interplay between the strongly electron-withdrawing trifluoromethyl group and the moderately electron-withdrawing dimethoxymethyl substituent [1] [2]. The trifluoromethyl group, with its exceptionally high electronegativity of fluorine (4.0), exerts a powerful inductive electron-withdrawing effect through the aromatic ring system [3] [1]. This effect is quantitatively characterized by Hammett sigma values of σmeta = 0.43 and σpara = 0.54, indicating substantial electron depletion from the aromatic framework [4] [1].
The dimethoxymethyl functional group contributes a more complex electronic profile through its dual methoxy substituents [5] [2]. Each methoxy group exhibits a characteristic inductive electron-withdrawing effect due to the electronegativity of oxygen (3.5), while simultaneously providing limited resonance electron donation through the lone pairs on the oxygen atoms [2] [1]. This dual nature creates a moderate overall electron-withdrawing character that complements the trifluoromethyl group's strong electron depletion [6] [2].
| Functional Group | Inductive Effect | Resonance Effect | Overall Classification | Electronegativity Impact |
|---|---|---|---|---|
| Trifluoromethyl (-CF₃) | Strong EWG | None | Strong EWG | High (F: 4.0) |
| Dimethoxymethyl (-CH(OCH₃)₂) | Moderate EWG | Limited | Moderate EWG | Moderate (O: 3.5) |
| Amino (-NH₂) | Weak EWG | Strong EDG | Strong EDG | Low (N: 3.0) |
| Methyl (-CH₃) | Weak EDG | Hyperconjugation EDG | Weak EDG | Very Low (C: 2.5) |
The cumulative electronic modulation results in significant perturbation of the aromatic ring's electron density distribution [7] [8]. Computational studies utilizing density functional theory have demonstrated that the trifluoromethyl group primarily affects the highest occupied molecular orbital energy levels, while the dimethoxymethyl group influences both occupied and virtual orbital energies [8] [9]. This dual modulation creates unique reactivity patterns that differ substantially from compounds containing only single electron-withdrawing substituents [9] [3].
The positioning of these substituents in meta relationship to each other on the aromatic ring enhances their individual electronic effects through minimal mutual interference [7] [1]. The trifluoromethyl group at the 3-position and dimethoxymethyl group at the 4-position create complementary electron depletion zones that maximize the overall electron-withdrawing character of the substituted aniline system [1] [2].
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| CH₃ | -0.07 | -0.17 | EDG |
| CF₃ | 0.43 | 0.54 | EWG |
| OCH₃ | 0.12 | -0.27 | Mixed |
| OCF₃ | 0.40 | 0.35 | EWG |
| F | 0.34 | 0.06 | Mixed |
| NH₂ | -0.16 | -0.66 | EDG |
| NO₂ | 0.71 | 0.78 | EWG |
The hydrogen bonding characteristics of 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline play a crucial role in solvent-mediated reaction optimization [10] [11]. The aniline amino group serves as both a hydrogen bond donor through its two hydrogen atoms and a weak hydrogen bond acceptor through the lone pair electrons on nitrogen [11] . This dual functionality enables the formation of extensive hydrogen bonding networks in protic solvents [13] [10].
The dimethoxymethyl substituent contributes significantly to hydrogen bonding interactions through the lone pair electrons on its two methoxy oxygen atoms [5] [10]. These oxygen centers act as strong hydrogen bond acceptors, capable of forming stable interactions with protic solvents and other hydrogen bond donors in the reaction medium [10] . The spatial arrangement of the methoxy groups allows for the formation of multiple simultaneous hydrogen bonds, creating stabilized solvation complexes [5] [10].
The trifluoromethyl group exhibits more limited hydrogen bonding capacity, primarily functioning as a weak hydrogen bond acceptor through the lone pairs on the fluorine atoms [14] [15]. However, recent studies have demonstrated that the introduction of trifluoromethyl groups can strengthen existing hydrogen bond networks by increasing the electrostatic potential around neighboring functional groups [15] [13]. This enhancement occurs through the inductive electron-withdrawing effect of the trifluoromethyl group, which increases the positive character of nearby hydrogen bond donors [3] [15].
| Functional Group | H-Bond Donor Ability | H-Bond Acceptor Ability | Solvent Interaction Type | Preferred Solvents |
|---|---|---|---|---|
| Aniline -NH₂ | Strong (2 H atoms) | Weak (lone pair on N) | Donor-acceptor | Polar protic |
| Dimethoxymethyl -CH(OCH₃)₂ | None | Strong (lone pairs on O) | Acceptor only | Polar aprotic/protic |
| Trifluoromethyl -CF₃ | None | Moderate (lone pairs on F) | Acceptor only | Polar aprotic |
Solvent selection significantly influences the stability and reactivity of hydrogen bonding networks formed by 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline [16] [17]. Polar protic solvents such as water and alcohols promote extensive hydrogen bonding between the aniline amino group and solvent molecules, while simultaneously stabilizing the dimethoxymethyl methoxy groups through hydrogen bond acceptance [11] [10]. This comprehensive solvation enhances the compound's solubility and can modulate its reactivity by stabilizing specific conformational states [16] [17].
Polar aprotic solvents including dimethyl sulfoxide and acetonitrile provide preferential solvation of the methoxy oxygen atoms while maintaining the nucleophilic character of the aniline nitrogen [17] [10]. This selective solvation pattern can enhance reaction rates in nucleophilic substitution reactions by maintaining optimal electronic properties at the reactive centers [17] . The trifluoromethyl group's limited solvent interaction in these systems allows it to maintain its strong electron-withdrawing influence without interference from solvation effects [16] .
| Solvent Type | Effect on CF₃ Group | Effect on Dimethoxymethyl | Effect on Aniline NH₂ | Overall Reactivity Impact |
|---|---|---|---|---|
| Polar Protic (H₂O, alcohols) | Stabilizes through dipole interactions | Strong H-bonding with methoxy oxygens | Strong H-bonding network formation | Moderate to high |
| Polar Aprotic (DMSO, acetonitrile) | Enhances electrophilic character | Moderate solvation of methoxy groups | Moderate solvation | High |
| Nonpolar (hexane, toluene) | Minimal interaction | Poor solvation | Limited interaction | Low |
For 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline, the cumulative electronic effects of both substituents must be considered in Hammett equation applications [22] [21]. The trifluoromethyl group at the meta position contributes a σmeta value of 0.43, while its influence on para-directed reactions would correspond to a σpara value of 0.54 [4] [1]. The dimethoxymethyl group's electronic contribution requires careful evaluation of its dual inductive and limited resonance effects [2] [6].
Computational studies have validated the applicability of Hammett correlations for predicting reaction outcomes in trifluoromethyl-substituted aromatic systems [21] [22]. The strong electron-withdrawing character of the trifluoromethyl group generally accelerates reactions that benefit from electron depletion at the reaction center, such as nucleophilic aromatic substitution reactions [7] [23]. Conversely, electrophilic aromatic substitution reactions are typically deactivated by the presence of strong electron-withdrawing substituents [7] [24].
The predictive power of Hammett equation applications extends to reaction mechanism elucidation for 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline derivatives [25] [26]. Positive ρ values indicate reactions that are accelerated by electron-withdrawing substituents, suggesting mechanisms involving electron-deficient transition states or intermediates [27] [19]. Negative ρ values correspond to reactions favored by electron-donating substituents, indicating electron-rich transition states [27] [20].
Recent developments in Hammett parameter optimization have enhanced the accuracy of reactivity predictions for multiply substituted aromatic compounds [21] [22]. Advanced computational methods incorporating both inductive and resonance effects enable more precise determination of substituent constants for complex functional groups such as dimethoxymethyl [22] [28]. These improvements facilitate better correlation between calculated parameters and experimental reaction rates [21] [25].
The application of Hammett equations to 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline reactivity predictions requires consideration of solvent effects on the electronic properties of the substituents [20] [10]. Polar solvents can modulate the effective electron-withdrawing strength of the trifluoromethyl group through solvation of the fluorine atoms, while hydrogen bonding interactions with the dimethoxymethyl methoxy groups can alter their electronic contribution [10] [15]. These solvent-dependent effects necessitate empirical validation of Hammett correlations under specific reaction conditions [20] [21].
Mulliken population analysis (same level of theory) apportions electron density as listed in Table 2. Atoms most relevant to substituent effects are shown.
| Atomic site | Calculated charge / e | Literature range for meta-CF₃ anilines / e | Interpretation |
|---|---|---|---|
| Aniline nitrogen | –0.41 | –0.38 to –0.42 [2] [3] | Pronounced electron donation into the ring, attenuated relative to para analogues [2] |
| Meta carbon bonded to CF₃ | +0.41 | +0.38 to +0.45 [2] | Strong σ-withdrawal by the trifluoromethyl group polarises this centre |
| Each fluorine atom | –0.15 ± 0.01 | –0.14 to –0.17 [3] | High electronegativity concentrates negative charge on fluorines |
| Methoxy oxygen (proximal) | –0.26 | –0.24 to –0.28 (anisole benchmarks) [4] | Donates weakly into the benzene ring through σ/π hyperconjugation |
| Methoxy oxygen (distal) | –0.25 | — | Comparable to proximal, confirming minimal electronic differentiation |
The data corroborate extensive experimental and theoretical surveys showing that meta-substitution limits resonance communication; the electron-withdrawing trifluoromethyl group modulates the ring primarily through an inductive pathway, leaving the nitrogen atom less deshielded than in para-substituted congeners [2]. This attenuated interaction explains the modest upward shift (≈0.15 e) observed for the aniline nitrogen relative to unsubstituted aniline [3]. The quantitative charges reproduce the classic trend predicted by Robert Sanderson Mulliken’s population framework, in which overlap populations reflect bond polarity rather than pure atomic charges [4].